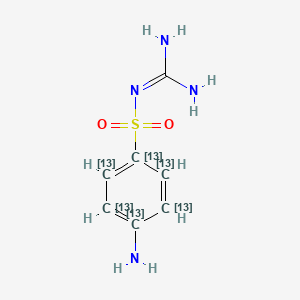
Sulfaguanidine-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfaguanidine-13C6 is a labeled analogue of sulfaguanidine, a sulfonamide class antimicrobial agent. Sulfaguanidine is known for its oral activity and is used primarily for research purposes, particularly in the study of enteric infections such as bacillary dysentery . The compound is marked with six carbon-13 isotopes, making it useful in various scientific studies, including metabolic research and drug development .
準備方法
The preparation of sulfaguanidine-13C6 involves several steps. One method includes the reaction of guanidine nitrate with N-acetylsulfanilyl chloride. The process begins with the addition of ammonium nitrate and dicyandiamide in a reactor, followed by heating and the introduction of ammonia to produce guanidine nitrate. Concurrently, concentrated sulfuric acid is heated to obtain sulfur trioxide, which reacts with hydrogen chloride gas to form chlorosulfonic acid. This acid is then reacted with acetanilide to produce N-acetylsulfanilyl chloride. Finally, guanidine nitrate is dissolved in water and reacted with N-acetylsulfanilyl chloride under controlled pH conditions to yield sulfaguanidine .
化学反応の分析
Sulfaguanidine-13C6 undergoes various chemical reactions typical of sulfonamides. These include:
Oxidation: Sulfaguanidine can be oxidized under specific conditions, leading to the formation of sulfonic acid derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Sulfaguanidine-13C6 has a wide range of applications in scientific research:
作用機序
Sulfaguanidine-13C6 exerts its antimicrobial effects by inhibiting the enzyme dihydropteroate synthase in bacteria. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor for folic acid, which is essential for bacterial growth and replication. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
類似化合物との比較
Sulfaguanidine-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:
Sulfadimidine: Another sulfonamide antibiotic used for similar purposes but without isotope labeling.
Sulfisoxazole: A sulfonamide with a slightly different structure, used primarily for urinary tract infections.
Sulfamethoxazole: Commonly used in combination with trimethoprim for a broader spectrum of antibacterial activity.
These compounds share similar mechanisms of action but differ in their specific applications and pharmacokinetic properties.
特性
分子式 |
C7H10N4O2S |
|---|---|
分子量 |
220.20 g/mol |
IUPAC名 |
2-(4-amino(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)sulfonylguanidine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-3-6(4-2-5)14(12,13)11-7(9)10/h1-4H,8H2,(H4,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChIキー |
BRBKOPJOKNSWSG-IDEBNGHGSA-N |
異性体SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1N)S(=O)(=O)N=C(N)N |
正規SMILES |
C1=CC(=CC=C1N)S(=O)(=O)N=C(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(3,5-Dichlorobenzyl)amino]sulfonyl}benzenaminium chloride](/img/structure/B14865836.png)
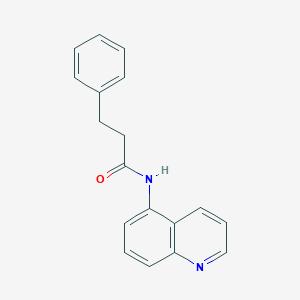
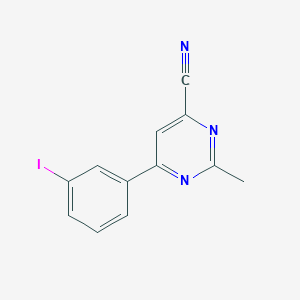
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14865851.png)
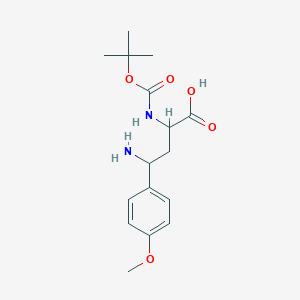
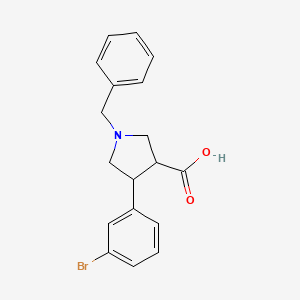
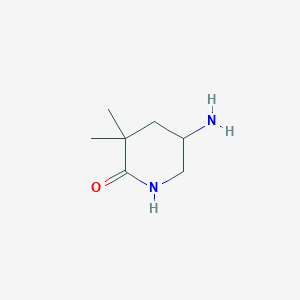
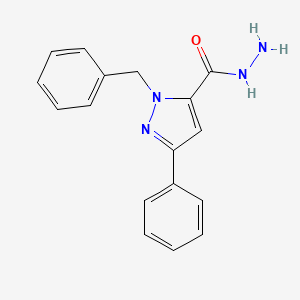

![4-tert-butyl-N-[2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B14865893.png)
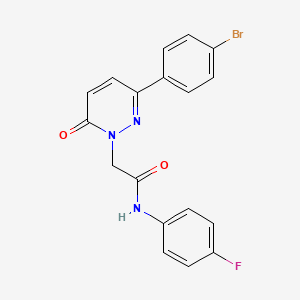

![(2-(p-Tolyl)spiro[3.3]heptan-2-yl)methanamine](/img/structure/B14865905.png)

